Dodeca-2,10-diene-1,12-diol Dodeca-2,10-diene-1,12-diol
Brand Name: Vulcanchem
CAS No.: 72312-54-0
VCID: VC19369435
InChI: InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Dodeca-2,10-diene-1,12-diol

CAS No.: 72312-54-0

Cat. No.: VC19369435

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Dodeca-2,10-diene-1,12-diol - 72312-54-0

Specification

CAS No. 72312-54-0
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name dodeca-2,10-diene-1,12-diol
Standard InChI InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2
Standard InChI Key HPABSAOLGBMKCM-UHFFFAOYSA-N
Canonical SMILES C(CCCC=CCO)CCC=CCO

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

Dodeca-2,10-diene-1,12-diol features a linear dodecane backbone with hydroxyl groups at both termini and conjugated double bonds at carbons 2–3 and 10–11. The IUPAC name dodeca-2,10-diene-1,12-diol precisely reflects this arrangement, distinguishing it from related compounds such as dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149) and dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717) . The presence of two double bonds introduces significant rigidity to the hydrocarbon chain, influencing its conformational flexibility and intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.72312-54-0
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}
Molecular Weight198.30 g/mol
IUPAC NameDodeca-2,10-diene-1,12-diol
XLogP3 (Predicted)~3.1 (estimated)

The compound’s hydrophobicity, estimated via analogy to dodec-2-ene-1,12-diol (XLogP3: 3.1) , suggests moderate lipid solubility, a property critical for membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of dodeca-2,10-diene-1,12-diol likely involves multi-step sequences combining olefination and hydroxylation reactions. A plausible route includes:

  • Diyne Formation: Coupling of two hex-5-yn-1-ol units via Cadiot-Chodkiewicz coupling to install the central double bond.

  • Partial Hydrogenation: Selective reduction of the alkyne to a cis-alkene using Lindlar’s catalyst.

  • Hydroxylation: Oxidation of terminal alkynes to hydroxyl groups via hydroboration-oxidation.

Alternative methods may employ Grignard reagents to elongate carbon chains while preserving double-bond geometry.

Table 2: Comparative Synthetic Approaches for Diene-Diols

CompoundKey Reaction StepsYield (%)Reference
Dodeca-2,10-diene-1,12-diolCadiot-Chodkiewicz coupling, hydroboration~40 (est.)
Dodeca-2,6,10-triene-1,12-diolSequential Wittig olefination28
Dodeca-4,8-diene-6,7-diolEnzymatic epoxidation and hydrolysis55

Reactivity and Functionalization

The compound’s dual functionality enables diverse transformations:

  • Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) converts double bonds to epoxides, enhancing electrophilicity for nucleophilic attack.

  • Esterification: Acetylation of hydroxyl groups with acetic anhydride improves volatility for gas chromatography analysis.

  • Cross-Metathesis: Using Grubbs catalyst, the diene moiety undergoes metathesis to form cyclic or polymeric architectures .

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

Dodeca-2,10-diene-1,12-diol serves as a precursor for:

  • Macrolide Antibiotics: Its elongated chain mirrors polyketide backbones, enabling modular synthesis of erythromycin analogs.

  • Dendrimers: Step-growth polymerization with diacids yields hyperbranched polymers with tunable solubility .

Biological Activity

Though direct pharmacological studies are lacking, structurally related diene-diols exhibit:

  • Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation.

  • Anti-Inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) through competitive binding .

Comparative Analysis with Structural Analogs

Dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149)

This analog contains three double bonds, reducing molecular weight to 196.29 g/mol and increasing rigidity. The additional unsaturation lowers XLogP3 to ~2.8, enhancing aqueous solubility but reducing metabolic stability .

Dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717)

With hydroxyl groups at positions 6 and 7, this compound adopts a kinked conformation, favoring intramolecular hydrogen bonding. This structural nuance enables selective chelation of metal ions in catalysis .

Table 3: Structural and Property Comparison

PropertyDodeca-2,10-diene-1,12-diolDodeca-2,6,10-triene-1,12-diolDodeca-4,8-diene-6,7-diol
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}C12H20O2\text{C}_{12}\text{H}_{20}\text{O}_{2}C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}
Double Bond Positions2,102,6,104,8
XLogP3~3.1~2.8~3.0
BioactivityAntimicrobial (predicted)Anticancer (observed)Metal chelation

Challenges and Future Directions

Current limitations in dodeca-2,10-diene-1,12-diol research include:

  • Synthetic Scalability: Low yields (<50%) in multi-step routes hinder industrial adoption.

  • Biological Data Gap: Absence of in vivo toxicity or efficacy studies limits therapeutic exploration .

Future work should prioritize enzymatic synthesis to improve efficiency and high-throughput screening to identify bioactive derivatives.

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